4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide
Overview
Description
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) investigated the degradation processes of nitisinone, a compound related to the chemical family of 4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide. This research aimed to understand the stability and degradation products of nitisinone under various conditions, revealing the formation of stable degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which could contribute to a better comprehension of its environmental and medical applications (H. Barchańska et al., 2019).
Environmental Fate and Effects of TFM
Another relevant study reviewed the use of 3-trifluoromethyl-4-nitrophenol (TFM), which shares structural similarities with this compound, focusing on its environmental fate and effects. TFM, used primarily in the Great Lakes basin for sea lamprey control, was found to have transient effects on the environment, with minimal long-term toxicological risk. This research provides insight into the environmental impact and management of similar compounds (T. Hubert, 2003).
Nitrated Phenols in the Atmosphere
Research on atmospheric nitrophenols, including compounds structurally related to this compound, discusses their sources, including combustion processes and pesticide hydrolysis. This study emphasizes the importance of understanding atmospheric reactions and the environmental presence of nitrophenols, highlighting the need for further research on their formation and sinks in the environment (M. Harrison et al., 2005).
Properties
IUPAC Name |
N-[4-cyano-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F6N3O3/c11-9(12,13)5-2-6(18-8(20)10(14,15)16)7(19(21)22)1-4(5)3-17/h1-2H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNVDPHTGCHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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